molecular formula C19H17FN2O2S B11512493 (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Cat. No.: B11512493
M. Wt: 356.4 g/mol
InChI Key: DQAYUZQUMHXJHL-RZZJTRJGSA-N
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Description

The compound (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazolidinone intermediate.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with a benzaldehyde derivative to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features enable interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group and the thiazolidinone ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with the replication of microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-{4-[(2-bromobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its analogs with different substituents.

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17FN2O2S/c1-21-19-22(2)18(23)17(25-19)11-13-7-9-15(10-8-13)24-12-14-5-3-4-6-16(14)20/h3-11H,12H2,1-2H3/b17-11-,21-19?

InChI Key

DQAYUZQUMHXJHL-RZZJTRJGSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)S1)C

Origin of Product

United States

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